

physicochemical characteristics of 5-Bromotryptamine hydrochloride

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Compound of Interest

Compound Name: 5-Bromotryptamine hydrochloride

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An In-depth Technical Guide to the Physicochemical Characteristics of **5-Bromotryptamine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **5-Bromotryptamine hydrochloride**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neuropharmacological applications and synthesis of tryptamine derivatives. This document includes tabulated data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Physicochemical Properties

5-Bromotryptamine hydrochloride is a derivative of tryptamine, characterized by a bromine atom at the 5-position of the indole ring.^[1] This modification influences its physicochemical and pharmacological properties. It is a valuable compound for research in neuropharmacology, particularly in studies involving serotonin receptors.^[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it practical for laboratory use.^[1]

Property	Value	Reference
IUPAC Name	2-(5-bromo-1H-indol-3-yl)ethanamine hydrochloride	[2]
Synonyms	3-(2-Aminoethyl)-5-bromoindole HCl, 5-Bromotryptamine HCl	[2]
CAS Number	81868-12-4	[1][2]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ ·HCl	[1][2]
Molecular Weight	275.57 g/mol	[1][2]
Appearance	Off-white powder	[1]
Melting Point	274°C (decomposition)	[2]
Purity	≥ 99% (HPLC)	[1]
Storage Temperature	0-8 °C, Inert atmosphere	[1][2]
Sensitivity	Light Sensitive	[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-Bromotryptamine hydrochloride**. While specific spectral data for the hydrochloride salt is not extensively published, data for the freebase (5-Bromotryptamine) and related compounds provide valuable reference points.

Spectroscopic Technique	Data Summary	Reference
Mass Spectrometry (MS)	The freebase (5-Bromotryptamine, $C_{10}H_{11}BrN_2$) has a molecular weight of 239.11 g/mol . LC-MS analysis of the protonated molecule $[M+H]^+$ would show a precursor m/z of 239.018.	[4]
^{13}C NMR Spectroscopy	Spectral data is available for the freebase, 5-Bromotryptamine.	[4]
Infrared (IR) Spectroscopy	For related brominated tryptamines, characteristic absorptions include N-H stretch ($\sim 3148\text{ cm}^{-1}$), C=C stretch in the indole ring ($\sim 1564\text{ cm}^{-1}$), C-H bend ($\sim 1456\text{ cm}^{-1}$), and C-N stretch ($\sim 1348\text{ cm}^{-1}$).	[5]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of tryptamine derivatives like **5-Bromotryptamine hydrochloride**. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **5-Bromotryptamine hydrochloride** is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- Instrumentation: A calibrated melting point apparatus is used.
- Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. c. The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the temperature at which decomposition (e.g., charring) begins is noted.[2]

Solubility Assessment

Objective: To determine the solubility of **5-Bromotryptamine hydrochloride** in various solvents.

Methodology:

- Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, DMSO, DMF) are selected.
- Procedure: a. A known volume (e.g., 1 mL) of the selected solvent is added to a vial. b. A pre-weighed amount of **5-Bromotryptamine hydrochloride** is added incrementally to the solvent with constant agitation (e.g., vortexing or stirring). c. The additions continue until no more solid dissolves, and a saturated solution is formed. d. The total amount of dissolved solute is used to calculate the solubility, often expressed in mg/mL. For tryptamine derivatives, solubility can range from high in polar organic solvents like ethanol and DMSO to lower in water.[5]

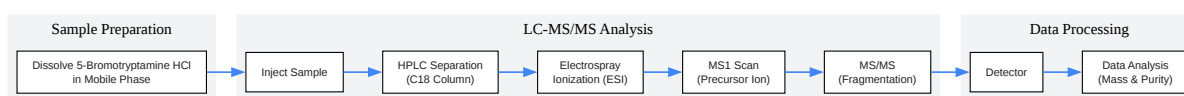
Spectroscopic Analysis

Objective: To confirm the molecular weight and purity of the compound.

Methodology:

- Sample Preparation: A dilute solution of **5-Bromotryptamine hydrochloride** is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole) is used.[6]

- **Chromatographic Separation:** a. The sample is injected onto an appropriate HPLC column (e.g., C18).[6] b. A gradient elution with a mobile phase, typically consisting of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile), is employed to separate the analyte from any impurities.[7]
- **Mass Spectrometric Detection:** a. The eluent from the HPLC is directed to the mass spectrometer. b. The mass spectrometer is operated in positive electrospray ionization (ESI) mode to detect the protonated molecule $[M+H]^+$.[6] c. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to generate characteristic fragment ions.[6]



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Figure 1: Generalized workflow for LC-MS/MS analysis of 5-Bromotryptamine HCl.

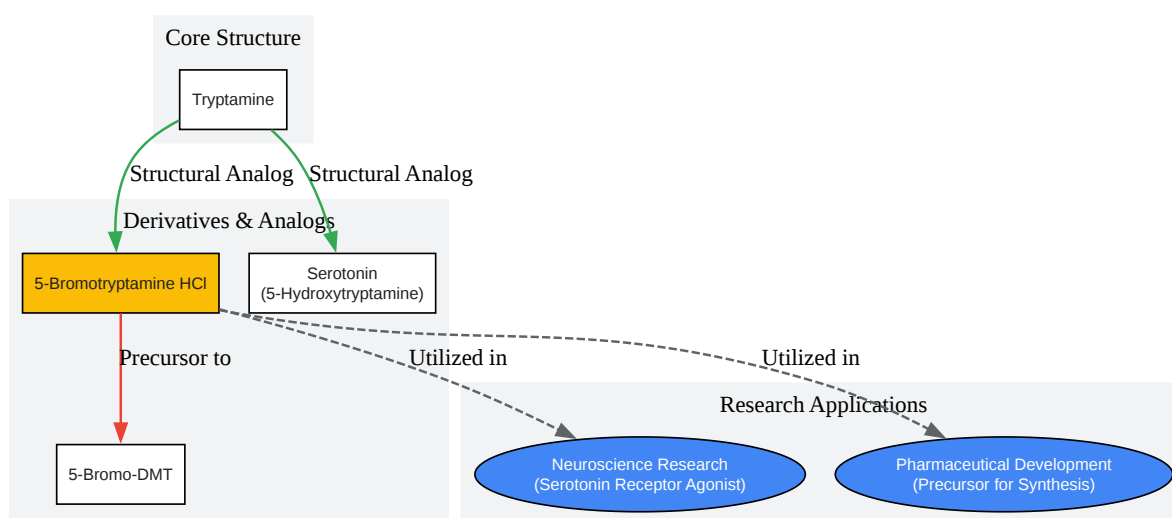
Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr (potassium bromide) pellet.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrophotometer.
- **Procedure:** a. A background spectrum of the empty sample holder (or pure KBr pellet) is collected. b. The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder. c. The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . [8] d. The resulting spectrum, which plots transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C aromatic, C-Br).

Biological Context and Relationships

5-Bromotryptamine is a precursor in the biosynthesis of other brominated indole alkaloids and serves as a valuable tool for studying serotonin receptor pharmacology.[1][9] Its structure is closely related to the neurotransmitter serotonin and other psychoactive tryptamines.

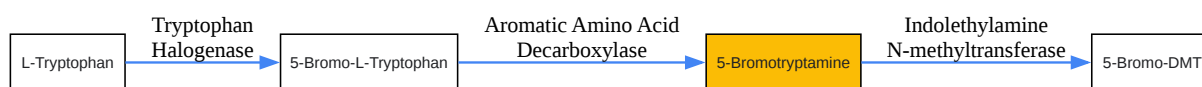


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Figure 2: Logical relationships of 5-Bromotryptamine HCl.

Proposed Biosynthetic Pathway

While the specific enzymes in all organisms are not fully characterized, a plausible biosynthetic pathway for brominated tryptamines, such as 5-Bromo-DMT, involves 5-Bromotryptamine as a key intermediate. This pathway is thought to occur in some marine sponges.[9]



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Figure 3: Proposed biosynthetic pathway involving 5-Bromotryptamine.

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